molecular formula C15H16N2O3S B4893146 N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide

N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide

Cat. No. B4893146
M. Wt: 304.4 g/mol
InChI Key: ZMOOQSLQMFLVIU-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as kinase inhibitors, which have been shown to have a wide range of biological effects.

Mechanism of Action

N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide exerts its effects by inhibiting the activity of several kinases, including p38 MAPK, JNK, and ERK. These kinases are involved in the regulation of inflammatory and immune responses, as well as cell proliferation and survival. By inhibiting these kinases, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide can reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of immune cells, such as macrophages and T cells. It can also inhibit the growth and survival of cancer cells, and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it suitable for high-throughput screening and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide also has some limitations. It can inhibit the activity of several kinases, which can lead to off-target effects and potential toxicity. It also has a short half-life in vivo, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs, such as chemotherapy agents, to improve their efficacy. Additionally, further studies are needed to better understand the mechanism of action of N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide and its potential off-target effects.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 3-nitroanisole with acetic anhydride to form 3-acetamido-4-methoxyacetophenone. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide. The synthesis process has been optimized to produce high yields of pure compound, making it suitable for large-scale production.

Scientific Research Applications

N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, making it a promising candidate for the treatment of a wide range of diseases. In particular, N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of several kinases, including p38 MAPK, JNK, and ERK, which are involved in inflammation and cancer progression.

properties

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10(18)16-13-8-11(5-6-14(13)20-2)17-15(19)9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOOQSLQMFLVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)-4-methoxyphenyl]-2-(thiophen-2-yl)acetamide

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